molecular formula C17H27NO3 B10826480 Dimethylaminoparthenolide

Dimethylaminoparthenolide

Cat. No.: B10826480
M. Wt: 293.4 g/mol
InChI Key: UJNSFDHVIBGEJZ-CALVTZMJSA-N
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Description

Dimethylaminoparthenolide is a water-soluble analogue of parthenolide, a sesquiterpene lactone originally isolated from the plant Feverfew (Tanacetum parthenium). This compound has garnered significant attention due to its potent anti-inflammatory and anti-tumor properties. This compound inhibits the nuclear factor kappa B signaling pathway, which plays a crucial role in the regulation of immune response, inflammation, and cell proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethylaminoparthenolide can be synthesized through the structural modification of parthenolide. The process involves the introduction of a dimethylamino group to the parthenolide molecule. This modification enhances the solubility and bioavailability of the compound. The synthetic route typically involves the following steps:

    Extraction of Parthenolide: Parthenolide is extracted from the buds of Feverfew.

    Chemical Modification: The extracted parthenolide undergoes a series of chemical reactions to introduce the dimethylamino group.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale extraction of parthenolide followed by its chemical modification. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography are employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions

Dimethylaminoparthenolide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxygenated derivatives, while reduction can yield hydrogenated products .

Scientific Research Applications

Dimethylaminoparthenolide has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study the reactivity of sesquiterpene lactones and their derivatives.

    Biology: It is employed in research to understand the molecular mechanisms of inflammation and immune response.

    Medicine: this compound is investigated for its potential therapeutic effects in treating various cancers, including leukemia and multiple myeloma.

    Industry: The compound is used in the development of anti-inflammatory and anti-cancer drugs.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its enhanced solubility and bioavailability compared to parthenolide. These properties make it a more effective therapeutic agent, particularly in the treatment of cancers where solubility and bioavailability are critical factors .

Properties

Molecular Formula

C17H27NO3

Molecular Weight

293.4 g/mol

IUPAC Name

(1S,2R,4R,11S)-12-[(dimethylamino)methyl]-4,8-dimethyl-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one

InChI

InChI=1S/C17H27NO3/c1-11-6-5-9-17(2)15(21-17)14-12(8-7-11)13(10-18(3)4)16(19)20-14/h6,12-15H,5,7-10H2,1-4H3/t12-,13?,14-,15+,17+/m0/s1

InChI Key

UJNSFDHVIBGEJZ-CALVTZMJSA-N

Isomeric SMILES

CC1=CCC[C@@]2([C@H](O2)[C@@H]3[C@@H](CC1)C(C(=O)O3)CN(C)C)C

Canonical SMILES

CC1=CCCC2(C(O2)C3C(CC1)C(C(=O)O3)CN(C)C)C

Origin of Product

United States

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